4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole
Description
4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole is a bicyclic heterocyclic compound featuring an imidazole ring fused to a cycloheptane or cyclooctane system. Its structure is characterized by a partially saturated eight-membered ring, which confers unique conformational flexibility and electronic properties. This compound has been explored as a precursor or intermediate in the synthesis of adenosine deaminase inhibitors and other bioactive molecules . Notably, its structural framework allows for functionalization at multiple positions, enabling diverse pharmacological applications.
Properties
CAS No. |
6200-66-4 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4,5,6,7,8,9-hexahydro-1H-cycloocta[d]imidazole |
InChI |
InChI=1S/C9H14N2/c1-2-4-6-9-8(5-3-1)10-7-11-9/h7H,1-6H2,(H,10,11) |
InChI Key |
NISVEPYYTRFJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Ketones or Amino Aldehydes
A common approach to synthesizing fused imidazole systems involves intramolecular cyclization of amino ketones or amino aldehydes derived from cyclooctane precursors. The partial saturation (hexahydro) of the cyclooctane ring is maintained during the synthesis.
- Starting Materials : 1,8-diaminocyclooctane or cyclooctanone derivatives.
- Reaction Conditions : Acid-catalyzed cyclocondensation using ammonium acetate or formamidine acetate under reflux or microwave irradiation.
- Catalysts : Acidic catalysts such as acetic acid, or heterogeneous catalysts like silica-supported metal oxides.
- Solvents : Polar aprotic solvents (e.g., ethanol, toluene) or solvent-free conditions under microwave heating.
This method allows formation of the imidazole ring fused to the cyclooctane ring by condensation of the amino group with the carbonyl group, followed by ring closure and dehydration.
Metal-Free Acid-Catalyzed Synthesis
Recent advances include metal-free routes using acid catalysis and molecular sieves to promote imine formation and subsequent cyclization:
- Use of 4 Å molecular sieves to remove water and drive the equilibrium toward imine formation.
- Addition of acetic acid (0-30 mol%) to catalyze the ring closure.
- Heating at elevated temperatures (e.g., 100 °C) for 12-72 hours.
- Purification by column chromatography.
This approach has been successfully applied to synthesize various heterocycles including triazoles and imidazoles, and can be adapted for the preparation of cycloocta[d]imidazole derivatives by selecting appropriate cyclooctane-based ketones and amines.
Microwave-Assisted and Catalyst-Supported Methods
To improve reaction rates and yields, microwave-assisted synthesis and catalyst-supported methods have been developed:
- Microwave irradiation : Accelerates cyclocondensation reactions, reducing reaction times from hours to minutes, often improving yields.
- Catalysts : Titanium-based silica, copper oxide on silica, and antimony chloride-silica have been used to enhance selectivity and reusability.
- Solvent-free conditions : Microwave methods often employ solvent-free or minimal solvent conditions, enhancing green chemistry aspects.
These methods have been reported to be effective for trisubstituted imidazoles and can be adapted for fused cyclooctaimidazole systems.
Oxidation and Functionalization Steps
For the hexahydro-cycloocta[d]imidazole system, partial saturation of the cyclooctane ring is maintained by controlled oxidation and reduction steps:
- Selenium dioxide (SeO2) oxidation of methyl ketones to α-ketoaldehydes.
- Subsequent cyclization with ammonium acetate and aldehydes.
- Functionalization of the imidazole ring through substitution reactions at C-2 or C-4 positions.
These steps allow the introduction of functional groups and fine-tuning of the fused ring system's properties.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Classical Condensation | Glyoxal, formaldehyde, ammonia | Well-established, simple | Low yield, long reaction time |
| Acid-Catalyzed Cyclocondensation | Amino ketones, ammonium acetate, acetic acid, molecular sieves, heat | Metal-free, moderate to good yield | Requires long heating times |
| Microwave-Assisted Synthesis | Amino ketones, aldehydes, supported catalysts, microwave irradiation | Fast, high yield, eco-friendly | Requires specialized equipment |
| Oxidation-Cyclization | Selenium dioxide oxidation, ammonium acetate | Enables functionalization | Multi-step, careful control needed |
| Catalyst-Supported Methods | Ti-silica, CuO-silica, SbCl3-silica | Reusable catalysts, improved selectivity | Catalyst preparation needed |
Chemical Reactions Analysis
Types of Reactions
4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Saturated or partially saturated imidazole derivatives.
Substitution: Various substituted imidazole compounds depending on the reagents used.
Scientific Research Applications
4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares similarities with several imidazole- and azole-based heterocycles. Below is a comparative analysis of its properties against structurally related molecules:
Key Research Findings and Divergences
Pharmacological Activity
- For example, its analogs show lower deamination rates compared to cycloheptane-fused counterparts, making them more stable in biochemical assays .
Structural Flexibility
- The saturated cyclooctane ring in 4,5,6,7,8,9-hexahydro-1H-cycloocta[d]imidazole allows for greater conformational adaptability than rigid aromatic systems like benzimidazoles. This property may enhance binding to enzyme active sites with flexible pockets .
Challenges and Limitations
- Synthetic Complexity : Competing reaction pathways often lead to undesired byproducts (e.g., indolo-polycyclic compounds), reducing yields .
Biological Activity
4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole is a bicyclic compound characterized by an imidazole ring fused to a cyclooctane structure. Its molecular formula is C₈H₁₄N₂, and it has garnered interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Structural Characteristics
The unique bicyclic structure of this compound contributes to its chemical reactivity and biological activity. The presence of nitrogen atoms in the imidazole ring enhances its interaction with biological targets. Below is a comparison of this compound with other imidazole-containing compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| This compound | Bicyclic with cyclooctane and imidazole | Potential for diverse biological activities |
| Imidazole | Five-membered ring with two nitrogen | Known for high basicity and versatility |
| 1H-Imidazo[4,5-b]pyridine | Fused bicyclic structure with nitrogen | Exhibits strong biological activity |
| 2-Methylimidazole | Methyl substitution on imidazole | Used in pharmaceuticals; exhibits low toxicity |
| Benzimidazole | Benzene fused with imidazole | Exhibits significant anticancer properties |
Antimicrobial Properties
Studies have shown that compounds containing imidazole rings exhibit significant antimicrobial activities. For instance:
- Antibacterial Activity : Research indicates that this compound may possess antibacterial properties similar to other imidazole derivatives. In particular, imidazole derivatives have been tested against various bacterial strains such as E. coli and S. aureus, demonstrating effective inhibition zones (Table 1).
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | TBD |
| Streptomycin | 28 |
| Imidil | – |
Anticancer Activity
The anticancer potential of this compound is supported by studies on related imidazole derivatives that have shown efficacy in inhibiting cancer cell proliferation. For example:
- Cell Viability Assays : In vitro studies using human dermal fibroblast cells (HFF-1) demonstrated that certain derivatives exhibited high cell viability at lower concentrations while reducing viability at higher doses. This suggests a potential therapeutic window for further exploration .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific enzymes or receptors involved in critical cellular processes. For instance:
- DNA Interaction : Similar compounds have been shown to target enzymes involved in DNA replication and repair processes. By interfering with these mechanisms, they can induce apoptosis in cancer cells .
Case Studies
Recent case studies have focused on synthesizing novel derivatives based on the core structure of this compound to enhance its biological activity:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions of imidazole precursors under controlled conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
- Catalysts : Acidic or basic catalysts (e.g., p-TsOH, KOtBu) are critical for ring closure.
- Temperature : Reactions often proceed at 80–120°C to balance kinetics and side-product formation.
- Characterization : Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures purity .
Q. Which spectroscopic techniques are most effective for structural validation of this compound?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Resolves proton environments and carbon backbone. For example, the hexahydro ring protons appear as multiplet signals (δ 1.5–2.5 ppm) in CDCl₃ .
- FT-IR : Confirms functional groups (e.g., N-H stretching at ~3200 cm⁻¹).
- Elemental Analysis : Validates molecular formula (C₄H₈N₄O) by comparing calculated vs. experimental C, H, N, O percentages .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve enantiomeric purity for chiral applications?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to induce asymmetry.
- Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
- Kinetic Resolution : Adjust reaction kinetics (e.g., temperature gradients) to favor one enantiomer.
- Monitoring : Circular dichroism (CD) spectroscopy tracks enantiomeric excess (ee) .
Q. How can contradictions between experimental and computational spectroscopic data (e.g., NMR chemical shifts) be resolved?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate NMR chemical shifts using software (e.g., Gaussian) with solvent effect corrections (e.g., PCM model). Compare with experimental data to identify discrepancies.
- Conformational Analysis : Use molecular dynamics (MD) simulations to model solvent-dependent conformers. Adjust computational parameters (e.g., basis sets) to align with observed shifts.
- Cross-Validation : Validate results against crystallographic data (if available) or substitute analogous compounds with known structures .
Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., via DFT) to identify reactive sites. For example, high HOMO density on imidazole-N suggests nucleophilic reactivity.
- Electrostatic Potential Maps : Visualize charge distribution to predict electrophilic attack regions.
- Reactivity Databases : Cross-reference with imidazole derivatives in PubChem or ChemSpider for analogous reaction pathways .
Data-Driven Research Design
Q. How should researchers design experiments to investigate the compound’s biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Target Selection : Prioritize enzymes with imidazole-binding pockets (e.g., cytochrome P450) based on docking studies using PDB structures.
- Assay Development : Use fluorescence-based assays (e.g., FRET) to measure inhibition kinetics (IC₅₀).
- Control Experiments : Compare activity against structurally related imidazoles (e.g., 2,4,5-trisubstituted derivatives) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for integrating findings into broader theoretical frameworks (e.g., heterocyclic chemistry)?
- Methodological Answer :
- Conceptual Linking : Map the compound’s properties (e.g., ring strain, hydrogen-bonding capacity) to established theories (e.g., Baldwin’s rules for cyclization).
- Data Synthesis : Use bibliometric tools (e.g., VOSviewer) to identify trends in imidazole research and position findings within existing literature .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
